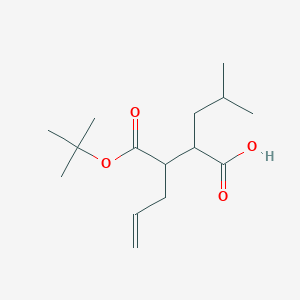
sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate is a complex organic compound that features a sodium ion coordinated to a highly functionalized enolate. This compound is characterized by its trifluoromethyl group, cyano group, and ethoxy group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with sodium cyanide in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the cyano group is introduced to the enolate intermediate. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the enolate to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often requiring a catalyst or elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines or alcohols.
科学研究应用
Sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of specialty chemicals, including materials with unique electronic or optical properties.
作用机制
The mechanism by which sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. Additionally, the enolate moiety can participate in Michael addition reactions, further modifying biological targets.
相似化合物的比较
Similar Compounds
Sodium 4,4,4-trifluoroacetoacetate: Similar in structure but lacks the cyano and ethoxy groups.
Sodium cyanoacetate: Contains a cyano group but lacks the trifluoromethyl and ethoxy groups.
Sodium ethyl acetoacetate: Contains an ethoxy group but lacks the cyano and trifluoromethyl groups.
Uniqueness
Sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyano and ethoxy groups provide additional sites for chemical modification and interaction with biological targets.
属性
分子式 |
C7H5F3NNaO3 |
|---|---|
分子量 |
231.10 g/mol |
IUPAC 名称 |
sodium;(Z)-3-cyano-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C7H6F3NO3.Na/c1-2-14-6(13)4(3-11)5(12)7(8,9)10;/h12H,2H2,1H3;/q;+1/p-1/b5-4-; |
InChI 键 |
STEKPLGHRINIQW-MKWAYWHRSA-M |
手性 SMILES |
CCOC(=O)/C(=C(/C(F)(F)F)\[O-])/C#N.[Na+] |
规范 SMILES |
CCOC(=O)C(=C(C(F)(F)F)[O-])C#N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)






![8-(9,10-Dihydroxy-3-methyl-1,6,7-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,7-trione](/img/structure/B12106267.png)
![(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine](/img/structure/B12106270.png)

